molecular formula C33H30ClN5O3 B1682778 TG 100801 CAS No. 867331-82-6

TG 100801

Cat. No.: B1682778
CAS No.: 867331-82-6
M. Wt: 580.1 g/mol
InChI Key: JMGXJHWTVBGOKG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

TG 100801 primarily targets vascular endothelial growth factor receptors (VEGFRs) and Src kinases . These targets play crucial roles in cellular processes such as angiogenesis, inflammation, and edema, which are pathological hallmarks of diseases like age-related macular degeneration (AMD), diabetic macular edema, and proliferative diabetic retinopathy .

Mode of Action

This compound acts as a multitargeted inhibitor of VEGFRs and Src kinases . It suppresses VEGF-mediated leakage and reduces choroidal neovascularization, a key process in AMD . The compound is converted into its active form, TG100572, as it penetrates the eye, inducing apoptosis in proliferating endothelial cells responsible for neovascularization and inhibiting inflammatory-mediated processes .

Biochemical Pathways

The inhibition of VEGFRs and Src kinases by this compound impacts several biochemical pathways. It reduces VEGF-mediated retinal leakage and choroidal neovascularization, key processes in the pathogenesis of AMD . Additionally, it inhibits inflammatory-mediated processes, as measured by endotoxin-induced nitric oxide release in vitro .

Pharmacokinetics

This compound is a prodrug that is converted into its active form, TG100572, as it penetrates the eye . It exhibits excellent ocular pharmacokinetics and poor systemic circulation . A concentration of 23.4 µM (C max) of TG 100572 is reached in 30 min (T max)=0.5 h) in the choroid and the sclera .

Result of Action

The result of this compound’s action is the suppression of VEGF-mediated leakage and the reduction of choroidal neovascularization . This leads to the inhibition of the pathological hallmarks of AMD and other back-of-the-eye diseases . In cell-based assays, this compound has been shown to induce apoptosis in proliferating endothelial cells responsible for neovascularization .

Action Environment

This compound is administered noninvasively as an eye drop . This method of delivery offers superior efficacy due to its broader mechanism of action and greater patient convenience . It may also reduce or eliminate safety risks associated with repeated injection into the human eye .

Chemical Reactions Analysis

Properties

IUPAC Name

[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30ClN5O3/c1-22-19-24(28-21-27(13-14-29(28)34)42-32(40)23-7-3-2-4-8-23)20-30-31(22)36-33(38-37-30)35-25-9-11-26(12-10-25)41-18-17-39-15-5-6-16-39/h2-4,7-14,19-21H,5-6,15-18H2,1H3,(H,35,36,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGXJHWTVBGOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)OC(=O)C6=CC=CC=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20235791
Record name TG 100801
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20235791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

TG100801 is the first topically applied, multitargeted vascular endothelial growth factor receptor (VEGFR)/Src kinase inhibitor to advance into the clinic. TG100801 significantly reduced VEGF mediated retinal leakage and choroidal neovascularization in relevant pre-clinical models of macular degeneration. In cell based assays, following topical instillation, TG100572, the active drug produced by conversion of TG100801 as it penetrates the eye, was shown to induce apoptosis in proliferating endothelial cells responsible for neovasculariztion and to inhibit inflammatory-mediated processes as measured by endotoxin-induced nitric oxide release in vitro.
Record name TG-100801
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05075
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

867331-82-6
Record name TG 100801
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867331826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TG-100801
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05075
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TG 100801
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20235791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TG-100801
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VZO7A0J9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.